3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride
Description
3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a 2,4-difluorophenoxy group attached to the pyrrolidine ring via a methylene bridge. The presence of fluorine atoms enhances electronegativity and metabolic stability, making it a candidate for drug development .
Properties
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRMBVLMUVLQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,4-difluorophenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxy ketones or carboxylic acids, while reduction may produce difluorophenoxy alcohols or amines .
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure and develop new compounds with desired properties.
-
Reactivity : The compound can participate in oxidation, reduction, and nucleophilic substitution reactions, making it versatile for synthetic pathways. For example:
- Oxidation : Can yield corresponding ketones or carboxylic acids.
- Reduction : May produce alcohols or amines.
- Substitution : Can react with alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Biology
- Biochemical Probes : Research indicates that 3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride may serve as a biochemical probe in various biological assays. Its interactions with specific molecular targets can provide insights into biological pathways and mechanisms.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activities. For instance, certain pyrrolidine derivatives have shown potential as inhibitors against multidrug-resistant strains of Pseudomonas aeruginosa by targeting penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications. Its unique chemical structure may allow it to interact with various biological targets, leading to the development of new drugs aimed at treating conditions such as bacterial infections or other diseases.
Industry
- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Pseudomonas aeruginosa. The results indicated that modifications to the pyrrolidine structure could enhance antibacterial activity:
| Compound | Target | MIC (µg/mL) | Notes |
|---|---|---|---|
| Example A | PBP3 | 19 ± 1 | Moderate inhibition |
| Example B | PBP3 | 24 ± 20 | Distinct binding site |
This study highlights the potential of this compound as a lead compound for developing new antibacterial agents.
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing novel derivatives of this compound to explore their biological activities. The derivatives were designed to enhance solubility and target specificity, which are critical for pharmaceutical applications. Initial screenings showed promising results in terms of bioactivity against cancer cell lines and bacterial strains .
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Halogen Substitution
3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine Hydrochloride ()
- Molecular Formula: C₁₁H₁₄Cl₃NO
- Molecular Weight : 282.59 g/mol
- Key Differences: Substitution of fluorine with chlorine at the 2,4-positions of the phenoxy group. Higher molecular weight (282.59 vs. ~265–270 g/mol for the difluoro analog) due to chlorine’s larger atomic mass. Chlorine’s stronger electron-withdrawing effect may enhance binding affinity but reduce metabolic stability compared to fluorine .
3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride ()
- CAS No.: 817187-08-9
- Key Differences: Chlorine substitution at the 2,3-positions instead of 2,4-positions.
3-[(4-Fluorophenoxy)methyl]pyrrolidine Hydrochloride ()
- Molecular Formula: C₁₀H₁₂FNO·HCl
- Stereochemistry : (3R)-configured stereocenter.
- Key Differences: Single fluorine substitution at the para position of the phenoxy group. Stereochemical specificity (R-configuration) may enhance target selectivity compared to non-chiral analogs .
Positional Isomers and Substituent Effects
2-[(2,4-Difluorophenoxy)methyl]pyrrolidine Hydrochloride ()
- Key Differences :
Sulfonamide-Based Pyrrolidine Derivatives ()
- Example : 3-(((4-(Trifluoromethyl)phenyl)sulfonyl)methyl)pyrrolidine Hydrochloride
- Molecular Formula: C₁₂H₁₃F₃NO₂S·HCl
- Key Differences :
Piperidine-Based Analogs ()
- Example : 4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Differences: Piperidine ring instead of pyrrolidine, increasing ring size and flexibility. Diphenylmethoxy group introduces bulkier substituents, likely reducing membrane permeability compared to smaller fluorophenoxy groups .
Biological Activity
3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral research. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a difluorophenoxy group. The presence of fluorine atoms enhances the stability and reactivity of the compound, potentially influencing its biological interactions.
The exact mechanism of action for this compound involves interactions with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity.
- Pathway Modulation : It influences biochemical pathways that are crucial for cellular processes, which may include inhibition of key enzymes involved in pathogen survival or replication.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including multidrug-resistant organisms.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 4 µg/mL | |
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Antiviral Potential
The compound has also been explored for antiviral activity. Preliminary studies suggest it may inhibit viral replication through interference with viral entry mechanisms or replication processes.
Case Study 1: Efficacy in Animal Models
In a study investigating the effects of this compound on Sjögren's syndrome, researchers noted significant improvements in symptoms when administered to animal models. The study highlighted the compound's potential to modulate immune responses effectively, suggesting broader therapeutic applications in autoimmune conditions .
Case Study 2: In Vitro Studies
In vitro assays demonstrated that the compound exhibited cytotoxic effects against certain cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Research Findings
Recent investigations have focused on optimizing the compound's structure to enhance its biological activity. Modifications to the pyrrolidine ring and fluorinated phenoxy group have shown promise in increasing potency and selectivity against target pathogens.
Table 2: Structural Modifications and Biological Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
